3-((Allyl(methyl)amino)methyl)-5-nitroaniline
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Overview
Description
3-((Allyl(methyl)amino)methyl)-5-nitroaniline is an organic compound that features both an aniline and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Allyl(methyl)amino)methyl)-5-nitroaniline typically involves the reaction of 5-nitro-2-chloroaniline with allyl(methyl)amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-((Allyl(methyl)amino)methyl)-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the specific substitution reaction and the reagents used.
Scientific Research Applications
3-((Allyl(methyl)amino)methyl)-5-nitroaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-((Allyl(methyl)amino)methyl)-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aniline group can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-((Allyl(methyl)amino)methyl)-4-nitroaniline
- 3-((Allyl(methyl)amino)methyl)-6-nitroaniline
- 3-((Allyl(methyl)amino)methyl)-5-chloroaniline
Uniqueness
3-((Allyl(methyl)amino)methyl)-5-nitroaniline is unique due to the specific positioning of the nitro group on the aniline ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-[[methyl(prop-2-enyl)amino]methyl]-5-nitroaniline |
InChI |
InChI=1S/C11H15N3O2/c1-3-4-13(2)8-9-5-10(12)7-11(6-9)14(15)16/h3,5-7H,1,4,8,12H2,2H3 |
InChI Key |
GGLSRNOSBHWZJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)CC1=CC(=CC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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